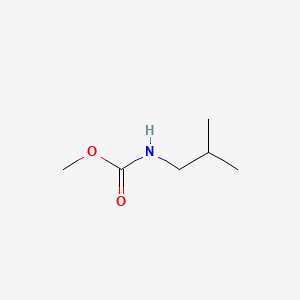![molecular formula C16H17NO2S B15211078 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone CAS No. 537684-26-7](/img/structure/B15211078.png)
1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone is a chiral compound that features a quinoline moiety linked to a tetrahydrofuran ring via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone typically involves the following steps:
Formation of the Thioether Linkage: The quinoline derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of the Tetrahydrofuran Ring: The intermediate is then subjected to a reaction with a tetrahydrofuran derivative, often under acidic or neutral conditions, to introduce the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May possess antimicrobial or anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential use in the development of new materials.
作用機序
The mechanism of action of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and quinoline moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
類似化合物との比較
- (S)-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone
- 2-((Quinolin-3-ylmethyl)thio)ethanone
- 1-(Tetrahydrofuran-2-yl)ethanone
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional Groups: The presence of the tetrahydrofuran ring and thioether linkage distinguishes it from simpler analogs.
Reactivity: The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
537684-26-7 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC名 |
1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C16H17NO2S/c18-15(16-6-3-7-19-16)11-20-10-12-8-13-4-1-2-5-14(13)17-9-12/h1-2,4-5,8-9,16H,3,6-7,10-11H2/t16-/m1/s1 |
InChIキー |
XGDBBHIYZLNTCC-MRXNPFEDSA-N |
異性体SMILES |
C1C[C@@H](OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2 |
正規SMILES |
C1CC(OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



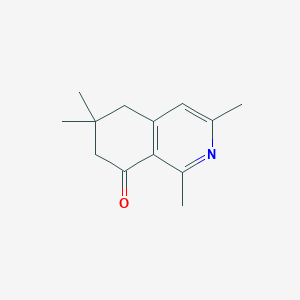
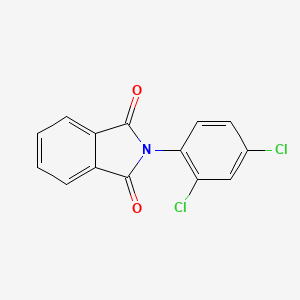
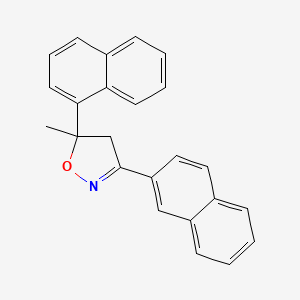
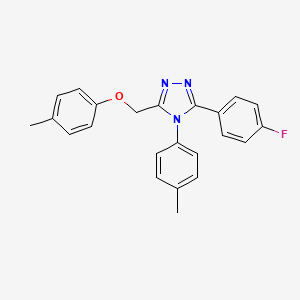
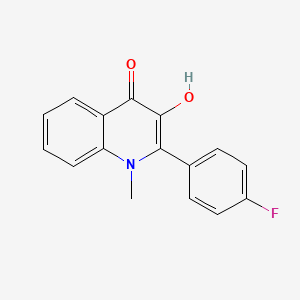
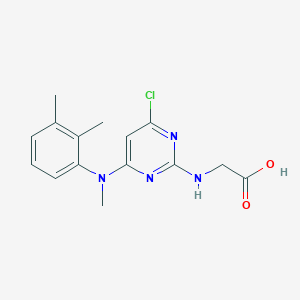
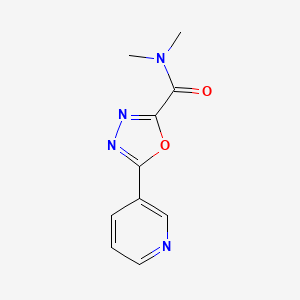
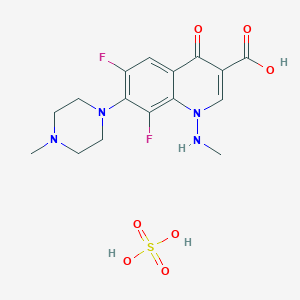
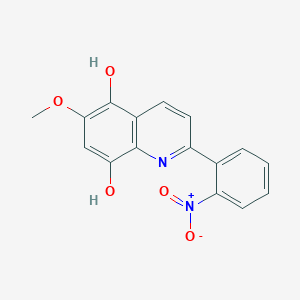
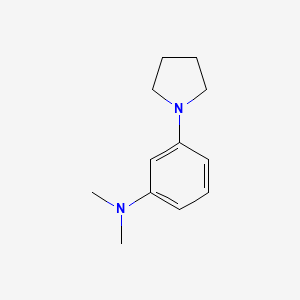
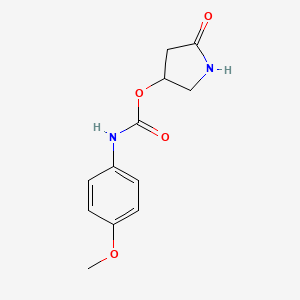
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
